molecular formula C21H15NO2 B12879242 2,3,4-Triphenyl-1,2-oxazol-5(2H)-one CAS No. 57892-29-2

2,3,4-Triphenyl-1,2-oxazol-5(2H)-one

Cat. No.: B12879242
CAS No.: 57892-29-2
M. Wt: 313.3 g/mol
InChI Key: IIJGLAYMCIOCOV-UHFFFAOYSA-N
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Description

2,3,4-Triphenyl-1,2-oxazol-5(2H)-one is a chemical compound belonging to the class of oxazolones, which are five-membered heterocyclic structures recognized as efficient pharmacophores in medicinal chemistry . Oxazolones are important synthons for the synthesis of various heterocyclic compounds, including imidazolones and triazinones, which are valuable in drug discovery research . The triphenyl-substituted structure of this particular oxazolone makes it a promising scaffold for the development of novel bioactive molecules. Oxazolone derivatives have been extensively studied for their broad spectrum of biological activities. Research indicates that 4-aryliden-oxazol-5(4H)-ones exhibit significant antitumor , antibacterial , antifungal , and anti-inflammatory properties . Specifically, some diarylheterocycle oxazolone derivatives have demonstrated potent anti-inflammatory activity by functioning as selective COX-2 inhibitors, a key target for nonsteroidal anti-inflammatory drugs (NSAIDs) . The mechanism of action for these active derivatives often involves the oxazolone carbonyl group forming a hydrogen bond within the COX-2 enzyme's active site, while the bulky aryl substituents enhance selectivity by fitting into the enzyme's larger hydrophobic channel . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this compound with care and to conduct their own safety and efficacy evaluations for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57892-29-2

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

2,3,4-triphenyl-1,2-oxazol-5-one

InChI

InChI=1S/C21H15NO2/c23-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22(24-21)18-14-8-3-9-15-18/h1-15H

InChI Key

IIJGLAYMCIOCOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 2,3,4 Triphenyl 1,2 Oxazol 5 2h One

Established Synthetic Routes to 1,2-Oxazol-5(2H)-one Scaffolds

The synthesis of the 1,2-oxazol-5(2H)-one ring, a key structural motif in medicinal chemistry, is primarily achieved through two robust methodologies: cyclization reactions of acyclic precursors and, to a lesser extent, ring transformations of other heterocyclic systems. mdpi.comnih.gov These foundational strategies provide the chemical logic for constructing highly substituted derivatives.

Cyclization is the most prevalent strategy for constructing the isoxazolone core. The two main pathways are the condensation of β-dicarbonyl compounds with hydroxylamine (B1172632) and the 1,3-dipolar cycloaddition of nitrile oxides.

One of the most common methods is a one-pot, three-component condensation reaction involving an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. nih.govnih.govresearchgate.net This reaction proceeds via the formation of a β-enamino ketoester intermediate, which then undergoes cyclization with hydroxylamine to form the 3,4-disubstituted isoxazol-5(4H)-one ring. mdpi.com Various catalysts, including bases, acids, and ion-exchange resins, have been employed to facilitate this transformation, often in aqueous or green solvents. nih.govresearchgate.net

A second major route is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govresearchgate.net Nitrile oxides, which can be generated in situ from aldoximes using oxidizing agents, are highly reactive 1,3-dipoles that readily react with the carbon-carbon triple bond of an alkyne to form the isoxazole (B147169) ring. nih.govchem-station.com This method is particularly effective for creating highly substituted isoxazoles and offers a high degree of regioselectivity. nih.govchem-station.com

Below is a table summarizing various catalytic systems used in the three-component synthesis of isoxazol-5(4H)-one derivatives, highlighting the diversity of approaches to this scaffold.

Table 1: Catalytic Systems for the Three-Component Synthesis of Isoxazol-5(4H)-ones

Catalyst Solvent Temperature Reaction Time Yield Range (%) Reference
DOWEX 1-x8OH Water Room Temp. 1-6 hours 90-95% researchgate.net
Sulfated Polyborate Solvent-free 80 °C 15-30 mins 80-90% researchgate.net
ZnO@Fe3O4 Nanocatalyst Water Elevated Not Specified 77-93% researchgate.net
WEOFPA/Glycerol Glycerol 60 °C Not Specified 86-92% nih.gov
Amine-functionalized Cellulose (B213188) Ethanol (B145695) Reflux 0.5-5 hours 82-97% mdpi.com
Urea Water 80 °C 30-90 mins 85-98% researchgate.net

While the transformation of oxazoles into other heterocycles like pyridines (via Diels-Alder reaction) or imidazoles is well-documented, the reverse—forming a 1,2-oxazol-5(2H)-one from another heterocycle—is a less common synthetic strategy. tandfonline.comwikipedia.org The stability of the oxazole (B20620) ring means that ring-opening and subsequent recyclization often require specific functionalities and conditions. tandfonline.com

In related systems, ring transformations are known, such as the conversion of 5-β-keto-1,2,4-oxadiazoles into N-pyrazolyl amidoximes through reaction with hydrazine, which involves the cleavage and reformation of the heterocyclic core. google.com However, direct and general ring transformation routes that lead efficiently to the 1,2-oxazol-5(2H)-one scaffold are not prominently featured in the literature, making cyclization the preferred method for its synthesis.

Targeted Synthesis of 2,3,4-Triphenyl-1,2-oxazol-5(2H)-one

The synthesis of the specific target, this compound, requires a tailored approach that ensures the correct placement of the three distinct phenyl groups onto the heterocyclic core. This involves the careful design of precursors and the selection of a reaction pathway that controls the final substitution pattern.

Based on the established condensation reaction, a logical synthetic route to this compound would involve the reaction of two key precursors: N-phenylhydroxylamine and a suitably substituted β-dicarbonyl compound, such as ethyl 2,3-diphenyl-3-oxopropanoate .

N-phenylhydroxylamine : This precursor provides the N-phenyl group at position 2 of the oxazolone (B7731731) ring. It is a readily available reagent.

Ethyl 2,3-diphenyl-3-oxopropanoate : This β-keto ester is the critical precursor that would introduce the phenyl groups at positions 3 and 4. Its synthesis would likely involve the acylation of a diphenyl-substituted ketone or ester enolate. For instance, the Claisen condensation of ethyl phenylacetate (B1230308) followed by phenylation could be a potential route to this key intermediate.

An alternative approach could be envisioned starting from benzil (B1666583) (1,2-diphenylethane-1,2-dione), which already contains the adjacent phenyl-substituted carbon framework that would become C3 and C4 of the target molecule.

The primary challenge in the synthesis of this compound is regioselectivity—ensuring the correct connectivity of atoms during ring formation. Stereoselectivity is not a factor in the final aromatic product.

In the proposed condensation reaction between ethyl 2,3-diphenyl-3-oxopropanoate and N-phenylhydroxylamine, the reaction is expected to be highly regioselective. The mechanism involves the nucleophilic attack of the nitrogen atom of N-phenylhydroxylamine on the ketone carbonyl, while the hydroxylamine oxygen attacks the ester carbonyl, followed by dehydration and cyclization. This sequence dictates the final arrangement of atoms, placing the N-phenyl group at position 2, the phenyl group from the keto position at C3, and the phenyl group from the α-position at C4, thus yielding the desired this compound isomer. The regioselectivity in such reactions is generally high due to the differing electrophilicity of the ketone and ester carbonyl groups. nih.govresearchgate.net

Modern synthetic chemistry emphasizes sustainability, and numerous green methodologies have been developed for the synthesis of isoxazolone scaffolds. These methods could be readily adapted for the synthesis of this compound. Key green strategies include:

Use of Alternative Energy Sources : Reactions have been successfully carried out using natural sunlight semnan.ac.ir and ultrasonic irradiation, mdpi.com which can reduce reaction times and energy consumption compared to conventional heating.

Eco-Friendly Solvents : Water is an excellent green solvent for the three-component synthesis of isoxazolones, often leading to high yields and simple product isolation by filtration. researchgate.netresearchgate.net

Sustainable Catalysts : A range of green catalysts have been reported, including reusable magnetic nanocatalysts (e.g., ZnO@Fe3O4), researchgate.net agro-waste derived catalysts, nih.gov and biodegradable catalysts like amine-functionalized cellulose mdpi.com or simple organic molecules like urea. researchgate.net These catalysts minimize waste and often avoid the use of toxic or heavy metals.

Applying these principles, a sustainable synthesis of this compound could be envisioned by reacting the precursors in water using a recyclable catalyst under ultrasound or microwave irradiation, thereby enhancing the efficiency and environmental profile of the synthesis.

Green Chemistry and Sustainable Synthesis Methods

Multi-component Reactions (MCRs) in the Synthesis of Oxazolone Derivatives

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued in medicinal and materials chemistry for their efficiency and atom economy. nih.gov The synthesis of heterocyclic compounds, including oxazolone derivatives, has greatly benefited from the development of novel MCRs.

While a specific MCR for the direct synthesis of this compound is not described in the literature, various MCRs are known for the synthesis of other oxazolone isomers, such as the widely studied 1,3-oxazol-5(4H)-ones (also known as azlactones). The Erlenmeyer-Plochl synthesis, a classical example, involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride. biointerfaceresearch.com Modern variations of this reaction often employ different catalysts to improve yields and broaden the substrate scope.

The development of an MCR for this compound would likely require the strategic selection of three or more components that could assemble to form the desired triphenyl-substituted heterocyclic core. The potential starting materials could include a hydroxylamine derivative, a diketone or its equivalent, and a source for the third phenyl group. The discovery of such a reaction would represent a significant advancement in the synthesis of this class of compounds.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of oxazolone derivatives often employs catalytic methods, which can be broadly categorized into metal-catalyzed and organocatalyzed approaches.

For the synthesis of the 1,2-oxazol-5(2H)-one ring system, catalytic methods could be applied to facilitate the key bond-forming reactions. For instance, a catalytic cyclization of a suitable precursor, such as a β-keto-N-arylhydroxamic acid derivative, could be a viable route. The choice of catalyst would be crucial in controlling the regioselectivity of the cyclization to favor the formation of the 1,2-oxazol-5(2H)-one isomer over other possibilities.

While no specific catalytic synthesis for this compound has been reported, related catalytic syntheses of other highly substituted oxazoles and oxazolones are known. These often involve transition metal catalysts, such as palladium, copper, or rhodium, to facilitate cross-coupling and cyclization reactions. The application of such catalytic systems to appropriately designed precursors could provide a pathway to the target molecule.

Below is a table summarizing general synthetic strategies for oxazolone derivatives that could potentially be adapted for the synthesis of this compound.

Synthetic StrategyGeneral DescriptionPotential for this compound Synthesis
Cyclodehydration Removal of a water molecule from an N-acylamino acid or a related precursor to form the oxazolone ring. biointerfaceresearch.comA potential key step, but would require the synthesis of a suitable triphenyl-substituted precursor.
Multi-component Reactions Combining three or more reactants in a one-pot reaction to build the heterocyclic core. nih.govA highly desirable but currently undeveloped approach for this specific compound.
Metal-Catalyzed Cross-Coupling and Cyclization Use of transition metal catalysts to form C-C and C-N bonds to construct the substituted ring system.A plausible strategy, likely involving multiple steps to introduce the three phenyl groups and form the heterocyclic ring.

Reactivity and Reaction Mechanisms of 2,3,4 Triphenyl 1,2 Oxazol 5 2h One

Electrophilic Aromatic Substitution Reactions of the Phenyl Groups

The phenyl groups attached to the 1,2-oxazol-5(2H)-one ring are, in principle, susceptible to electrophilic aromatic substitution. The feasibility and regioselectivity of such reactions are dictated by the electronic influence of the oxazolone (B7731731) ring system. The substituent at the 2-position (the N-phenyl group) and the 3-position (the C-phenyl group) are directly attached to the heterocyclic core, which generally acts as an electron-withdrawing group due to the presence of the carbonyl function and the electronegative oxygen and nitrogen atoms. This deactivating effect would make electrophilic substitution on these phenyl rings less favorable, requiring forcing conditions. If substitution were to occur, it would likely be directed to the meta position, as is typical for deactivated aromatic systems. masterorganicchemistry.comyoutube.com

Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on 2,3,4-triphenyl-1,2-oxazol-5(2H)-one have not been extensively reported in the literature, suggesting that these transformations may be synthetically challenging due to the deactivating nature of the heterocyclic core. In contrast, phenols, which have a strongly activating hydroxyl group, readily undergo electrophilic substitution at the ortho and para positions. byjus.comlibretexts.org

Nucleophilic Reactions at the Ring Positions

The 1,2-oxazol-5(2H)-one ring possesses several electrophilic centers that are susceptible to nucleophilic attack. The most prominent of these is the carbonyl carbon at position 5. Nucleophiles can add to this carbonyl group, which can be followed by ring-opening. For instance, reaction with hydrazines can lead to the formation of 1,2,4-triazin-6(5H)-ones through a ring transformation process. nih.gov This reactivity highlights the utility of oxazolones as synthons for other heterocyclic systems. nih.gov

The C(3) and C(4) positions of the ring can also be subject to nucleophilic attack, particularly in related oxazolone systems. The specific reactivity of this compound would depend on the nature of the nucleophile and the reaction conditions. The general mechanism for nucleophilic attack on related 1,2,4-oxadiazoles often involves addition to a C=N bond followed by ring-opening and subsequent ring-closure (ANRORC mechanism), a pathway that could be analogous in 1,2-oxazol-5(2H)-ones. nih.gov

Cycloaddition Reactions, including [3+2] Heterocyclizations

Mesoionic oxazolones, also known as münchnones, which are structurally related to this compound, are well-known for their participation in [3+2] cycloaddition reactions. cdnsciencepub.comcdnsciencepub.comacs.orgresearchgate.net These reactions involve the oxazolone acting as a 1,3-dipole, reacting with various dipolarophiles such as alkenes, alkynes, and heterodienophiles. While this compound is not strictly a mesoionic compound, it can potentially exhibit similar reactivity under certain conditions, for example, through thermal or photochemical generation of a dipolar intermediate.

In a typical [3+2] cycloaddition, the oxazolone ring would open to form a nitrile ylide or a related 1,3-dipolar species, which then reacts with a dipolarophile to form a new five-membered ring. The reaction of azlactones (isomeric to the title compound) with imines to form α-pyridones, for instance, is thought to proceed through a dipolar intermediate. cdnsciencepub.comcdnsciencepub.com

Cycloaddition Parameters Description
Reaction Type [3+2] Cycloaddition
Role of Oxazolone 1,3-Dipole Precursor
Potential Dipolarophiles Alkenes, Alkynes, Imines, Carbonyls
Potential Products Various five-membered heterocycles

Photochemical Transformations and Photoreactivity

The photochemical behavior of this compound is expected to be rich, given the presence of multiple chromophores (phenyl groups and the oxazolone ring) and the potential for various photoinduced processes.

Upon absorption of light, oxazolone derivatives can undergo photofragmentation to generate radical species. nih.gov For this compound, photolysis could potentially lead to cleavage of the N-O bond or other bonds within the heterocyclic ring, generating a variety of radical intermediates. These radicals can then participate in subsequent reactions. In the context of photopolymerization, some oxazolone derivatives, in combination with a co-initiator like a borate (B1201080) salt, act as efficient photoinitiating systems under visible light. nih.gov This process involves photoinduced electron transfer from the borate to the excited oxazolone, leading to the formation of a radical anion from the oxazolone and an ethyl radical from the borate, which then initiates polymerization. nih.gov

The presence of three phenyl groups in this compound allows for the possibility of intramolecular energy transfer. After initial excitation of one of the phenyl chromophores, the energy can be transferred to the oxazolone core or between the phenyl rings. The efficiency and pathways of such energy transfer processes would depend on the spatial arrangement and electronic coupling of the different parts of the molecule. Understanding these processes is crucial for designing molecules with specific photophysical properties, such as those used in optoelectronic devices. researchgate.net

Photochemical [2+2] cycloadditions are a known reaction pathway for some unsaturated heterocyclic systems. rsc.org For this compound, a [2+2] photocycloaddition could potentially occur between the C=C bond of the oxazolone ring and an external alkene, leading to the formation of a cyclobutane (B1203170) ring. The feasibility of such a reaction would depend on the excited state properties of the oxazolone and the nature of the alkene.

Photochemical Process Potential Outcome Key Intermediates
Photoinduced Radical ReactionPolymerization initiation, fragmentationRadical anions, ethyl radicals
Intramolecular Energy TransferAltered photophysical propertiesExcited states of phenyl and oxazolone moieties
PhotocycloadditionFormation of cyclobutane derivativesExcited state oxazolone

Mechanisms of Photoreactivity under Continuous Flow Conditions

The application of continuous-flow photochemistry offers a powerful tool for the synthesis of complex molecules, providing advantages such as enhanced reaction efficiency, better process control, and improved safety. While specific studies on the photoreactivity of this compound under continuous flow are not extensively documented, insights can be drawn from related heterocyclic systems. For instance, the synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones has been successfully achieved using a continuous flow photochemical approach. This process involves a multicomponent reaction under visible light irradiation, suggesting that the oxazolone core is amenable to photochemical transformations in a flow setup. rsc.org

The mechanism of such photochemical reactions often involves the formation of highly reactive intermediates. In related systems, such as the photochemical synthesis of 1,2,4-triazoles, photoexcitation leads to the formation of a triplet species. This triplet intermediate can then react with other molecules in the system to form ylides, which are key intermediates in various cycloaddition reactions. nih.gov It is plausible that this compound could follow a similar pathway under photochemical conditions in a continuous flow reactor. The phenyl substituents on the oxazolone ring would likely influence the photophysical properties and the stability of any resulting intermediates. The continuous removal of products and byproducts in a flow system can also shift reaction equilibria and suppress side reactions, potentially leading to different product distributions compared to batch reactions.

Further research focusing directly on this compound is necessary to fully elucidate the specific mechanisms of its photoreactivity under continuous flow conditions. However, the existing literature on analogous compounds provides a strong foundation for predicting its behavior and designing future experiments.

Thermal Rearrangements and Decomposition Pathways

The thermal stability and decomposition pathways of this compound are critical for understanding its reactivity at elevated temperatures. While specific studies on this compound are limited, investigations into related heterocyclic systems, such as triazoles and oxadiazoles, offer valuable insights into potential thermal degradation mechanisms.

For instance, studies on the thermal decomposition of nitro-substituted triazoles have identified several key pathways, including ring-opening reactions and the elimination of small molecules like NO2. nih.govresearchgate.netmdpi.comresearchgate.net The initial steps of decomposition are often influenced by the substitution pattern on the heterocyclic ring. In the case of 1,2,4-triazole, the primary decomposition path involves an H-transfer with a relatively high energy barrier, whereas 1,2,3-triazole undergoes a ring-opening with a lower energy barrier, indicating that the former is more stable. nih.gov

The presence of phenyl groups in this compound would likely influence its thermal behavior. The C-N and N-O bonds within the oxazolone ring are potential sites for initial cleavage. Theoretical studies on similar compounds suggest that the decomposition can proceed through radical mechanisms, where homolytic bond cleavage leads to the formation of reactive radical intermediates. rsc.org The stability of these intermediates, which would be influenced by the resonance stabilization afforded by the phenyl groups, would play a crucial role in determining the subsequent reaction pathways.

A possible decomposition pathway for this compound could involve the initial cleavage of the N-O bond, which is often the weakest bond in such heterocyclic systems. This could be followed by a series of rearrangements and fragmentations, potentially leading to the formation of various aromatic and nitrogen-containing compounds. The specific products and the kinetics of their formation would depend on the reaction conditions, such as temperature and the presence of other reactive species.

Ring Opening and Ring Expansion Reactions

The 1,2-oxazol-5(2H)-one ring system is susceptible to both ring-opening and ring-expansion reactions under various conditions, leading to the formation of a diverse range of products. These reactions are often driven by the inherent ring strain of the five-membered heterocycle and the nature of the attacking reagent.

Ring Opening Reactions:

The hydrolysis of oxazol-5(4H)-ones has been the subject of kinetic studies, which reveal that both ionization and ring-opening occur competitively in aqueous solutions. nih.gov These reactions are catalyzed by both buffers and hydroxide (B78521) ions under neutral and basic conditions. nih.gov For this compound, nucleophilic attack at the carbonyl carbon (C5) would be a primary mode of ring-opening. This would lead to the cleavage of the C5-O1 bond and the formation of an acyclic intermediate. The nature of the nucleophile and the reaction conditions would determine the final product. For instance, hydrolysis would yield a carboxylic acid derivative.

In some cases, cycloaddition reactions involving oxazoles can proceed with a concomitant ring opening of the oxazole (B20620) moiety, leading to the formation of new heterocyclic systems. researchgate.net

Ring Expansion Reactions:

Photochemical conditions can induce ring expansion in heterocyclic compounds. For example, the photochemical ring expansion of oxetane (B1205548) and thietane (B1214591) heterocycles proceeds through the formation of ylide intermediates and a subsequent diradical pathway. rsc.org It is conceivable that this compound could undergo similar photochemical ring expansions, potentially leading to the formation of six-membered heterocyclic systems. The mechanism would likely involve the initial formation of a reactive excited state, followed by bond cleavage and rearrangement.

Furthermore, ring-chain tautomerism has been observed in related heterocyclic systems, where an equilibrium exists between a cyclic and an open-chain form. mdpi.com While not a permanent ring expansion, this phenomenon highlights the dynamic nature of the heterocyclic ring and its propensity to undergo structural transformations.

Reaction TypeConditionsKey IntermediatesPotential Products
Ring OpeningHydrolysis (neutral/basic)Acyclic carboxylateCarboxylic acid derivative
Ring OpeningCycloaddition-New heterocyclic systems
Ring ExpansionPhotochemicalYlide, DiradicalSix-membered heterocycles
TautomerismEquilibriumOpen-chain isomerAcyclic tautomer

Redox Chemistry of this compound

The redox behavior of this compound is an important aspect of its chemical reactivity, influencing its stability and its potential applications in areas such as materials science and medicinal chemistry. While direct electrochemical studies on this specific compound are not widely available, insights can be gained from the redox chemistry of related heterocyclic systems.

For instance, studies on the electrochemical behavior of 2,2'-bis(1,3,4-oxadiazol-2-yl)biphenyls have revealed their electron-transporting properties, which are relevant for applications in organic light-emitting diodes (OLEDs). researchgate.net The oxadiazole moiety in these compounds facilitates electron transport, and their redox potentials are a key parameter in determining their suitability for such applications. researchgate.net It is plausible that the 1,2-oxazol-5(2H)-one ring in this compound could also exhibit interesting redox properties.

The presence of multiple phenyl groups and the heteroatoms within the oxazolone ring suggests that the compound could undergo both oxidation and reduction processes. Oxidation would likely involve the removal of electrons from the electron-rich aromatic systems or the heteroatoms, while reduction could involve the addition of electrons to the carbonyl group or the aromatic rings.

The photophysical properties of related oxadiazole-triazole hybrids have been studied, and their fluorescence can be quenched by electron-deficient species, indicating a photoinduced electron transfer process. mdpi.comnih.gov This suggests that the excited state of such heterocyclic systems can participate in redox reactions.

Further electrochemical studies, such as cyclic voltammetry, would be necessary to determine the precise redox potentials of this compound and to understand the mechanisms of its electron transfer reactions. Such studies would provide valuable data for assessing its potential in various applications where redox activity is important.

Reaction Kinetics and Detailed Mechanistic Studies

A thorough understanding of the reaction kinetics and mechanisms is fundamental to controlling the reactivity of this compound and optimizing its use in synthetic applications. While comprehensive kinetic data for all its reactions are not available, studies on related oxazol-5(4H)-ones provide a solid foundation for discussion.

Kinetics of Hydrolysis and Racemization:

Kinetic investigations into the hydrolysis and ionization of 4-substituted-2-phenyloxazol-5(4H)-ones have shown that these processes are competitive and are catalyzed by both general bases and hydroxide ions. nih.gov The rate constants for ionization (leading to racemization of optically active compounds) and ring-opening hydrolysis are of a similar order of magnitude in aqueous solutions. nih.gov However, in solvents with lower dielectric constants, ionization is significantly faster than ring opening. nih.gov A minor reaction pathway involving the addition of water to the C=N double bond has also been detected. nih.gov These findings suggest that the reactivity of the oxazolone ring is highly sensitive to the solvent environment.

Mechanistic Studies of Related Reactions:

Detailed mechanistic studies of related heterocyclic compounds provide further insights. For example, theoretical studies on the phenyl + propargyl radical recombination reaction have been used to elucidate the potential energy surface and to calculate temperature- and pressure-dependent rate constants for various reaction channels. rsc.org Such computational approaches could be applied to model the thermal decomposition and rearrangement reactions of this compound.

Furthermore, kinetic studies of the nitration of 1,2,4-triazol-5-one (B2904161) and its phenyl-substituted derivatives in sulfuric acid have revealed an exceptionally low dependence of the nitration rate constants on the acidity of the medium for nitration at the triazolone ring. researchgate.net This contrasts with the behavior observed for nitration of the appended phenyl ring, highlighting the distinct reactivity of the heterocyclic core. researchgate.net

The following table summarizes key kinetic and mechanistic findings for related oxazolone and triazolone systems, which can serve as a basis for understanding the reactivity of this compound.

ReactionSubstrateKey Findings
Hydrolysis & Racemization4-Substituted-2-phenyloxazol-5(4H)-onesCompetitive ionization and ring-opening; general base and hydroxide ion catalysis; solvent-dependent rate constants. nih.gov
Nitration1,2,4-Triazol-5-one and derivativesLow dependence of rate constant on medium acidity for nitration of the heterocyclic ring. researchgate.net
Radical RecombinationPhenyl + PropargylDetailed potential energy surface and rate constants for various channels determined by theoretical calculations. rsc.org

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Specific experimental vibrational spectroscopy data for 2,3,4-triphenyl-1,2-oxazol-5(2H)-one is not available in the public domain.

Detailed IR absorption data (cm-1) for this compound is not found in the accessible scientific literature.

There is no publicly available Raman spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, both high-resolution and tandem mass spectrometry provide essential data for its identification and characterization.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the parent ion, which allows for the calculation of its elemental formula with high accuracy. For this compound (C₂₁H₁₅NO₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. HRMS techniques, such as electrospray ionization time-of-flight (ESI-TOF), are commonly used for the characterization of heterocyclic compounds. ucl.ac.uk The observed mass and isotopic pattern from an HRMS analysis would be expected to match the theoretical values calculated from the elemental formula, confirming the compound's composition. ucl.ac.uk In typical analyses of related heterocyclic structures, the accuracy of the measured mass is within a few parts per million (ppm) of the calculated value.

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesElemental FormulaCalculated Mass (m/z)
[M+H]⁺C₂₁H₁₆NO₂⁺314.1176
[M+Na]⁺C₂₁H₁₅NNaO₂⁺336.0995

Note: This table represents theoretical values. Actual experimental values would be obtained from HRMS analysis.

Common fragmentation processes for such compounds include the loss of small neutral molecules and cleavage of the heterocyclic ring. nih.govnih.gov For this compound, the fragmentation would likely begin with the cleavage of the oxazolone (B7731731) ring.

Key Predicted Fragmentation Pathways:

Loss of Carbon Monoxide (CO): The lactone carbonyl group is prone to elimination as CO, a common fragmentation for 5-oxazolones. This would result in a fragment ion at m/z 286.12.

Cleavage of Phenyl Groups: Subsequent or alternative fragmentation could involve the loss of one of the phenyl substituents.

Ring Cleavage: The N-O bond, being relatively weak, could cleave, leading to the breakdown of the heterocyclic core into smaller charged fragments.

Table 2: Predicted MS/MS Fragmentation of [C₂₁H₁₅NO₂ + H]⁺

Precursor Ion (m/z)Proposed Fragment StructureNeutral LossFragment Ion (m/z)
314.12[M+H-CO]⁺CO286.12
314.12[M+H-C₆H₅]⁺C₆H₅237.07
286.12[M+H-CO-N]⁺N272.11

Note: This table is based on predictive fragmentation pathways common to related heterocyclic structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

The UV-Vis spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the conjugated system. This system includes the three phenyl rings and the oxazolone heterocycle. Similar to other multi-aryl substituted heterocyclic compounds, such as 1,3,5-triphenyl-1,2,4-triazole, distinct absorption maxima are anticipated. nist.gov Studies on related oxadiazole derivatives show intense absorption maxima around 300 nm. nih.govmdpi.com The extended conjugation provided by the three phenyl groups attached to the central oxazolone core would likely result in one or more strong absorption bands between 250 and 350 nm.

Solvatochromism is the phenomenon where a substance changes color or, more broadly, its absorption or emission spectrum, in response to a change in the polarity of the solvent. researchgate.net This effect is prominent in molecules where the ground state and excited state have significantly different dipole moments. Oxazolone derivatives are known to exhibit solvatochromism. researchgate.net

For this compound, a dipolar molecule, changes in solvent polarity are expected to influence the position of its absorption maximum (λ_max).

Positive Solvatochromism (Bathochromic/Red Shift): An increase in solvent polarity stabilizes the typically more polar excited state more than the ground state, leading to a shift of λ_max to longer wavelengths. This is often observed in aprotic solvents of increasing polarity. researchgate.net

Negative Solvatochromism (Hypsochromic/Blue Shift): In protic solvents (like ethanol (B145695) or methanol), specific interactions such as hydrogen bonding can stabilize the ground state more significantly, leading to a shift of λ_max to shorter wavelengths as solvent polarity increases. researchgate.netmdpi.com

The study of this compound across a range of solvents would likely reveal its solvatochromic behavior, providing insight into the electronic distribution in its ground and excited states.

Table 3: Hypothetical UV-Vis Absorption Maxima (λ_max) Illustrating Solvatochromism

SolventPolarity (ET(30) kcal/mol)Predicted λ_max (nm)Predicted Shift
Hexane31.0~295Reference
Dichloromethane40.7~305Bathochromic (Red)
Acetonitrile45.6~302Bathochromic (Red)
Ethanol51.9~298Hypsochromic (Blue)

Note: This table is a hypothetical representation based on known solvatochromic behavior of similar compounds. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly documented, analysis of closely related structures, such as other substituted oxazolones and triphenyl derivatives, provides a strong basis for predicting its solid-state conformation. researchgate.netrsc.orgnih.gov

For instance, the crystal structure of 2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one reveals that the oxazolone ring and the adjacent phenyl ring are nearly coplanar, while the other phenyl group is twisted out of this plane. researchgate.net In the case of this compound, significant torsion angles between the three phenyl rings and the central oxazolone ring are expected due to steric hindrance. The phenyl rings are unlikely to be coplanar with the central heterocycle. nih.gov

The crystal packing is likely stabilized by weak intermolecular interactions, such as C–H···O hydrogen bonds between the phenyl hydrogens and the carbonyl oxygen of neighboring molecules, as well as potential C–O···π or π–π stacking interactions between the aromatic rings. researchgate.netdergipark.org.tr

Table 4: Representative Crystallographic Data for a Related Oxazolone Derivative

ParameterValue
Compound Name2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one researchgate.net
Chemical FormulaC₁₉H₁₇NO₅
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.015 (2)
b (Å)7.9230 (16)
c (Å)17.513 (4)
β (°)100.25 (3)
Volume (ų)1639.2 (6)
Z4
Key InteractionsC–H···O hydrogen bonds researchgate.net

Note: This data is for a structurally similar compound and serves as a model for the expected parameters of this compound.

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structural elucidation and the study of the excited-state dynamics of complex organic molecules like this compound would necessitate the use of advanced spectroscopic techniques. These methods provide insights beyond simple structural confirmation, probing the intricate electronic and conformational changes that occur upon photoexcitation.

Time-Resolved Spectroscopic Methods

Time-resolved spectroscopy is a powerful class of techniques used to study the dynamics of short-lived excited states of molecules. These methods operate on the principle of a "pump-probe" experiment. An initial laser pulse, the "pump," excites the sample, and a subsequent, time-delayed "probe" pulse monitors the changes in the sample's spectroscopic properties as it relaxes back to the ground state. The time delay between the pump and probe pulses can be precisely controlled, allowing for the observation of transient species and processes occurring on timescales ranging from femtoseconds (10⁻¹⁵ s) to microseconds (10⁻⁶ s) and beyond.

Transient Absorption Spectroscopy (TAS) is a key time-resolved technique. In a typical TAS experiment, the pump pulse populates an excited electronic state. The probe pulse, usually a broadband white-light continuum, measures the absorption spectrum of these excited molecules. The resulting transient absorption spectrum can reveal new absorption bands corresponding to the excited state (excited-state absorption, ESA), a decrease in the ground-state absorption (ground-state bleach, GSB), and stimulated emission from the excited state. By tracking the evolution of these spectral features as a function of the pump-probe delay time, one can determine the lifetimes of excited states, identify reaction intermediates, and elucidate the pathways of photochemical reactions.

For a molecule such as this compound, which possesses multiple phenyl rings and a heterocyclic core, one would anticipate a complex photophysical behavior. Upon excitation, various processes could occur, including:

Internal Conversion (IC): Rapid, non-radiative decay between electronic states of the same multiplicity (e.g., S₂ → S₁).

Intersystem Crossing (ISC): A non-radiative transition between states of different multiplicity (e.g., from a singlet state to a triplet state).

Fluorescence: Radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀).

Phosphorescence: Radiative decay from the lowest triplet state (T₁) to the ground state.

Photochemical Reactions: The excited molecule may undergo bond cleavage, isomerization, or other chemical transformations.

Time-resolved transient absorption spectroscopy would be instrumental in distinguishing and quantifying these competing decay pathways. For instance, the rise and decay kinetics of specific transient absorption bands would provide direct evidence for the formation and lifetime of singlet and triplet excited states.

Data on Related Systems:

While no specific data exists for this compound, studies on other substituted oxazolone and oxadiazole derivatives have demonstrated the utility of these techniques. For example, femtosecond transient absorption spectroscopy has been used to study the excited-state dynamics of various fluorescent dyes containing heterocyclic cores. These studies often reveal complex relaxation dynamics involving multiple excited states and solvent-dependent behavior.

Hypothetical Transient Data for this compound:

In the absence of experimental data, a hypothetical transient absorption experiment on this compound could be expected to yield the following types of information, which would be presented in a data table format.

ParameterExpected ObservationSignificance
Ground-State Bleach (GSB) A negative signal at the wavelength of maximum ground-state absorption.Confirms the excitation of the molecule and allows for the monitoring of ground-state recovery.
Excited-State Absorption (ESA) Positive absorption bands at new wavelengths.Provides the absorption spectrum of the excited singlet (S₁) and/or triplet (T₁) states.
Stimulated Emission (SE) A negative signal in the fluorescence region of the spectrum.Mirrors the fluorescence spectrum and its decay corresponds to the lifetime of the emissive state.
Decay Kinetics Multi-exponential decay profiles of the transient signals.The different time constants would correspond to the lifetimes of various excited states and the rates of processes like intersystem crossing and internal conversion.

It is crucial to reiterate that the table above is purely illustrative and is not based on experimental findings for this compound. The acquisition of actual experimental data through dedicated research is essential for a complete and accurate understanding of the photochemistry of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods are used to predict molecular geometries, energies, and various other properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is often employed to determine optimized geometries, vibrational frequencies, and other ground-state properties. For many oxazolone (B7731731) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been successfully used to correlate theoretical data with experimental results from techniques like X-ray crystallography. semanticscholar.org Such studies for 2,3,4-Triphenyl-1,2-oxazol-5(2H)-one would be invaluable for understanding its structural parameters, but this research has not yet been published.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are alternative computational approaches to study molecular properties. Ab initio methods are based on first principles without the inclusion of empirical parameters, while semi-empirical methods use parameters derived from experimental data to simplify calculations. While these methods are foundational in computational chemistry, no specific applications to this compound have been reported in the available literature.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its chemical reactivity, stability, and optical properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. researchgate.net For various heterocyclic compounds, HOMO-LUMO analysis has been instrumental in predicting their behavior in chemical reactions. ajchem-a.comnih.gov However, the specific HOMO and LUMO energy values and the corresponding energy gap for this compound have not been computationally determined or reported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals. For related triazole derivatives, NBO analysis has been used to quantify the stabilization energies associated with intramolecular interactions. researchgate.net Such an analysis for this compound would elucidate the nature of its internal electronic stabilization, but the relevant studies are currently absent from the literature.

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule and its resulting molecular electrostatic potential (MEP) are key to understanding its intermolecular interactions and predicting reactive sites for electrophilic and nucleophilic attack. ajchem-a.com MEP maps visually represent the electrostatic potential on the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. ajchem-a.com While MEP analysis is a standard computational procedure for novel compounds, semanticscholar.org no such maps or charge distribution studies for this compound are currently available.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the energetic pathways from reactants to products. However, specific studies detailing the reaction mechanism for the formation or subsequent reactions of this compound using computational methods were not identified in the available literature. General mechanisms for oxazolone formation, such as the Erlenmeyer-Plöchl reaction, are known, but specific computational elucidations for this triphenyl-substituted variant are not documented.

Transition State Characterization and Energy Barriers

The characterization of transition states and the calculation of associated energy barriers are fundamental to understanding reaction kinetics. This typically involves quantum mechanical calculations to locate the saddle points on the potential energy surface that connect reactants and products. A search for published research providing data on the transition state geometries or activation energy barriers for reactions involving this compound did not yield any specific results.

Potential Energy Surface Exploration

Exploration of the potential energy surface (PES) provides a comprehensive understanding of all possible chemical transformations and stable intermediates of a molecular system. For this compound, a detailed computational exploration of its PES, which would reveal its isomers, conformational landscape, and possible reaction pathways, has not been reported in the searched scientific literature.

Solvent Effects in Theoretical Calculations (PCM models)

Solvent effects are crucial for accurately modeling chemical reactions in solution. Polarizable Continuum Models (PCM) are a common approach to incorporate these effects in theoretical calculations by representing the solvent as a continuous dielectric medium. While PCM is a standard feature in many quantum chemistry software packages, no studies were found that specifically apply PCM models to investigate the solvent effects on the properties or reactivity of this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are frequently used to predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. These calculated values are then often correlated with experimental data to confirm molecular structures and assign spectral features.

Computed NMR Chemical Shifts

The prediction of NMR chemical shifts, often using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, is a standard computational technique. However, a literature search did not uncover any studies that report the computed ¹H or ¹³C NMR chemical shifts for this compound or a correlation of such data with experimental spectra.

Computed Vibrational Frequencies

Computational methods, particularly Density Functional Theory (DFT), are used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. No specific studies presenting the computed vibrational frequencies for this compound were found. Consequently, a correlation table between theoretical and experimental vibrational data for this compound cannot be generated.

Simulated UV-Vis Spectra

The theoretical prediction of the ultraviolet-visible (UV-Vis) absorption spectrum for this compound provides valuable insights into its electronic transitions. Such simulations are typically performed using quantum chemical calculations, most notably Time-Dependent Density Functional Theory (TD-DFT). This computational method allows for the determination of the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which are indicative of the probability of a given electronic transition.

For a molecule like this compound, the electronic transitions are expected to be predominantly of the π → π* and n → π* types, arising from the extensive conjugation across the phenyl rings and the oxazolone core. The precise location of the absorption bands is sensitive to the molecular geometry and the electronic distribution within the molecule.

A representative dataset, derived from TD-DFT calculations, is presented in Table 1. These simulations are often conducted in both the gas phase and in the presence of a solvent, utilizing a continuum solvation model like the Polarizable Continuum Model (PCM), to account for the influence of the solvent on the electronic structure. The calculated spectra can then be compared with experimental data to validate the computational methodology and to gain a deeper understanding of the nature of the electronic excitations.

Table 1: Simulated UV-Vis Spectral Data for this compound
Transitionλmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13850.45HOMO → LUMO
S0 → S23200.12HOMO-1 → LUMO
S0 → S32800.25HOMO → LUMO+1

Note: The data in this table are illustrative and represent typical results from TD-DFT calculations for similar aromatic heterocyclic compounds.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations offer a powerful tool for investigating the dynamic behavior of this compound in a solution environment at an atomistic level. These simulations model the interactions between the solute and solvent molecules over time, providing a detailed picture of the solvation structure, intermolecular interactions, and dynamic properties.

In a typical MD simulation, the compound is placed in a simulation box filled with a chosen solvent, such as water or an organic solvent. The system's trajectory is then evolved by numerically integrating Newton's equations of motion for all atoms. The analysis of these trajectories can reveal key aspects of the solution-phase behavior, including the formation of hydrogen bonds, the radial distribution of solvent molecules around the solute, and the conformational flexibility of the molecule.

Key parameters often analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Solvent Accessible Surface Area (SASA) to quantify the exposure of the molecule to the solvent.

Table 2 presents a summary of typical results that could be obtained from a molecular dynamics simulation of this compound in an aqueous solution. Such data is crucial for understanding how the solvent environment influences the compound's structure and potential reactivity.

Table 2: Representative Molecular Dynamics Simulation Parameters for this compound in Aqueous Solution
ParameterAverage ValueDescription
RMSD (Å)1.5 ± 0.3Indicates conformational stability of the oxazolone core.
RMSF of Phenyl Rings (Å)2.1 ± 0.5Highlights the flexibility of the peripheral phenyl groups.
SASA (Ų)450 ± 25Represents the average solvent-exposed surface area.
Number of Hydrogen Bonds (Solute-Water)2.3 ± 0.8Quantifies the hydrogen bonding interactions with water molecules.

Note: The data in this table are illustrative examples of the type of information that can be obtained from molecular dynamics simulations for a compound of this nature.

Advanced Applications of 2,3,4 Triphenyl 1,2 Oxazol 5 2h One

Applications in Materials Science

The triphenyl oxazolone (B7731731) scaffold is a subject of growing interest in materials science due to its robust optical and photochemical activity. The compound's ability to interact with light and participate in polymerization processes makes it a candidate for a range of advanced material applications.

Photosensitive Compositions and Devices

Oxazolone derivatives are recognized for their use in photosensitive compositions. nih.gov The inherent photophysical properties of the triphenyl oxazolone structure are central to its function in these systems. While many (Z)-4-arylidene-5-(4H)-oxazolones are weakly fluorescent on their own, with photoluminescence quantum yields (ΦPL) often below 0.1%, their emission characteristics can be dramatically enhanced. researchgate.net A key research finding is the significant amplification of fluorescence upon the formation of organometallic complexes. researchgate.netresearchgate.net

When weakly fluorescent oxazolones are orthopalladated through C-H bond activation, the resulting palladium complexes can exhibit strong fluorescence in the green to yellow wavelength range. researchgate.net This process restricts intramolecular motions that typically quench fluorescence in the free ligand, leading to an amplification of emission by several orders of magnitude. researchgate.net The photophysical properties of these palladated complexes can be fine-tuned by altering the ancillary ligands attached to the palladium center. researchgate.netresearchgate.net This tunability is crucial for the development of sophisticated photosensitive devices and biosensors. biointerfaceresearch.com

Table 1: Photophysical Properties of an Orthopalladated Oxazolone Complex

PropertyValue
Complex [Pd(C^N-oxazolone)(O2CCF3)(py)] derivative
Absorption Maxima (λabs) Blue-green region (red-shifted from free ligand)
Emission Maxima (λem) Green to yellow range
Photoluminescence Quantum Yield (ΦPL) Up to 28%

This table presents representative data for a class of orthopalladated oxazolone complexes, demonstrating the significant enhancement of photophysical properties upon metal coordination. researchgate.netresearchgate.net

Nonlinear Optical (NLO) Materials

The extended π-conjugated system of 2,3,4-Triphenyl-1,2-oxazol-5(2H)-one and related derivatives makes them promising candidates for nonlinear optical (NLO) materials. biointerfaceresearch.com NLO materials are vital for modern photonics and optoelectronics, finding use in applications like optical switching and frequency conversion. Research has shown that oxazolone-containing polymers exhibit a higher nonlinear optical effect than their corresponding monomeric derivatives, suggesting significant potential for practical device applications. researchgate.net

A notable NLO phenomenon observed in oxazolone derivatives is third harmonic generation (THG), a third-order NLO response. biointerfaceresearch.comresearchgate.net In one study, a hybrid polymeric system composed of poly(methyl methacrylate) (PMMA) doped with a multifunctional oxazolone derivative demonstrated a third-order NLO signal that was three times higher than the reference material. biointerfaceresearch.comresearchgate.net Such materials can function as light amplifiers and generators of higher harmonics, which are essential for all-optical photonic switchers and logic gates. biointerfaceresearch.com The NLO properties are attributed to the charge-transfer characteristics within the molecule, facilitated by the electron-donating phenyl groups and the electron-withdrawing oxazolone ring. biointerfaceresearch.comsciepub.com

Table 2: Nonlinear Optical (NLO) Performance of an Oxazolone-Polymer System

Material SystemNLO PhenomenonPerformance Highlight
Oxazolone Derivative in PMMAThird-Order NLO Response3x higher signal than reference material
Oxazolone DerivativeThird Harmonic Generation (THG)Efficient generation of higher harmonics

This table summarizes the enhanced NLO properties observed when an oxazolone derivative is incorporated into a polymer matrix, as reported in studies on multifunctional optical materials. biointerfaceresearch.comresearchgate.net

Polymerization Photoinitiators

Oxazolone derivatives, including structures analogous to this compound, have been successfully employed as components in photoinitiating systems for radical polymerization. researchgate.netnih.gov They typically function as photosensitizers in Type II photoinitiator systems, which generate radicals through a bimolecular reaction. nih.gov

In these systems, the oxazolone dye absorbs light (often in the visible spectrum) and, in its excited state, interacts with a co-initiator or electron donor, such as a borate (B1201080) salt (e.g., phenyltriethylborate salt). researchgate.netnih.gov This interaction occurs via an electron transfer process, quenching the excited singlet or triplet state of the oxazolone and generating a free radical from the co-initiator. researchgate.net This radical is then capable of initiating the polymerization of monomers like acrylates. researchgate.netnih.gov

Table 3: Performance of Oxazolone Derivatives in Photoinitiated Radical Polymerization of TMPTA

Photoinitiating SystemCo-initiatorKey Finding
(4Z)-4-[4-(diphenylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-onePhenyltriethylborate saltEfficient initiation under visible light (e.g., 473 nm DPSS laser)
(4Z)-N,N,N-tris[2-phenyl-4-benzylidene-1,3-oxazol-5(4H)-one]aminePhenyltriethylborate saltIncreased dimensionality enhances photoinitiation efficiency

This table details the use of 2-phenyl oxazolone derivatives as photosensitizers for the radical polymerization of trimethylolpropane triacrylate (TMPTA), highlighting the role of the co-initiator. researchgate.net

Catalytic Applications

Beyond materials science, the oxazolone framework serves as a versatile platform in the field of catalysis, primarily through its ability to act as a ligand for transition metals.

As a Ligand in Organometallic Catalysis

The nitrogen and oxygen atoms within the oxazolone ring can act as donor atoms, allowing the molecule to function as a ligand in organometallic complexes. The phenyl groups can also participate in coordination, notably through cyclometalation. Research has demonstrated that (Z)-4-arylidene-5-(4H)-oxazolones can be orthopalladated by reacting with Palladium(II) acetate. researchgate.net This reaction forms dinuclear palladium complexes where the oxazolone ligand is bonded as a C^N-chelate. researchgate.net

These palladium-oxazolone complexes are not just photophysically interesting but are also relevant to catalysis. researchgate.net The broader class of oxazoline ligands, structurally related to oxazolones, has been extensively used in a wide array of important metal-catalyzed enantioselective reactions. Similarly, oxazole (B20620) structural units have been successfully adapted as ligands for vanadium catalysts used in ethylene and ethylene-norbornene copolymerization. The coordination of the oxazolone moiety to a metal center like palladium creates a stable complex that can be utilized in various catalytic transformations. researchgate.net

As a Catalyst Precursor

The application of this compound as a catalyst precursor, where the molecule itself decomposes under thermal or photochemical conditions to generate a catalytically active species, is not well-documented in the scientific literature. While other heterocyclic systems like dioxazolones are known to act as precursors for reactive intermediates such as acyl nitrenes, similar pathways originating from triphenyl oxazolones have not been extensively reported. Studies on the thermal properties of related aromatic heterocycles, such as 2,4,5-triphenyl-imidazole derivatives, indicate decomposition occurs at high temperatures, but their use as catalyst precursors is not a primary focus. researchgate.net

Role as Synthons for Complex Organic Molecules

Precursors to Other Heterocyclic Compounds

Information on the specific use of this compound as a precursor for the synthesis of other heterocyclic compounds could not be located in the reviewed literature.

Building Blocks for Polyfunctional Compounds

Detailed research findings on the application of this compound as a building block for constructing polyfunctional compounds are not described in the available scientific literature.

Q & A

Q. What safety protocols are critical when handling this compound in catalytic or biological studies?

  • Methodological Answer : Use fume hoods for synthesis due to potential volatile byproducts. Wear nitrile gloves and lab coats to prevent dermal exposure. For biological assays, follow biosafety level (BSL)-2 guidelines, including waste autoclaving and PPE. Document first-aid measures for accidental exposure (e.g., eye irrigation with saline) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.